N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-2-4-14(5-3-13)17-10-11-18-23-24-20(26(18)25-17)28-12-19(27)22-16-8-6-15(21)7-9-16/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISBYGGYYLTRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors. For instance, the reaction of hydrazine derivatives with pyridazine-based compounds under acidic or basic conditions can form the triazolopyridazine ring.
Introduction of the Thioacetamide Group: The thioacetamide moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazolopyridazine core is replaced by a thioacetamide group.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the nitrogen atom of the thioacetamide linkage, often using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
The compound has been investigated for its anticancer potential, particularly in targeting various cancer cell lines. Research indicates that the thiazole and triazole moieties present in the compound play crucial roles in its biological activity. These structures are known to interact with cellular targets involved in cancer proliferation and survival pathways.
Case Studies
- A study evaluated the effects of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide on breast cancer cell lines. The results showed significant inhibition of cell growth compared to control groups, suggesting its potential as a chemotherapeutic agent .
- Another research highlighted the compound's ability to induce apoptosis in human leukemia cells through the activation of caspase pathways. This indicates its role as a pro-apoptotic agent in cancer therapy .
Antibacterial Properties
In Vitro Studies
The antibacterial efficacy of this compound has been demonstrated against various gram-positive and gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Clinical Relevance
Research has shown that derivatives of this compound exhibit potent activity against multi-drug resistant strains of bacteria. This positions it as a candidate for further development into novel antibiotic therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the fluorophenyl and triazole groups can enhance potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on core heterocycles, substituents, and reported biological activities.
Triazoloquinoxaline Derivatives
Compound: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide
- Core Heterocycle: Bis-[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline
- Substituents : 4-fluorophenyl thioacetamide
- Biological Activity :
- Comparison: The quinoxaline core provides a larger planar surface for DNA intercalation compared to the pyridazine core of the target compound. The bis-triazolo system may enhance π-π stacking but reduce metabolic stability. The shared 4-fluorophenyl thioacetamide group suggests this moiety contributes to TopoII binding.
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives
Compound : N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide (Enamine Ltd, )
- Core Heterocycle : [1,2,4]Triazolo[4,3-b]pyridazine
- Substituents : Pyridin-3-yl at position 3, thiazine-linked acetamide.
- The target compound’s p-tolyl group likely increases lipophilicity, improving membrane permeability.
Dihydroimidazothiazole Derivatives
Compound : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()
- Core Heterocycle : Dihydroimidazo[2,1-b][1,3]thiazole
- Substituents : Dual 4-fluorophenyl groups.
- Biological Activity: Unknown, but fluorophenyl groups are associated with kinase inhibition (e.g., p38 MAPK) .
- However, dual fluorophenyl groups may improve target specificity.
Thiophene-Containing Triazole Derivatives
Compound : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide ()
- Core Heterocycle : 1,2,4-Triazole
- Substituents : Thiophen-2-yl, benzyloxyphenyl.
- Biological Activity: Not reported, but thiophene’s electron-rich nature may facilitate redox-mediated mechanisms.
- Comparison :
The thioacetamide linkage is retained, but the triazole-thiophene system lacks the fused pyridazine ring, likely altering binding kinetics.
Structural-Activity Relationship (SAR) Insights
- Core Heterocycle: Quinoxaline derivatives (e.g., ) show stronger TopoII inhibition due to extended aromaticity. Pyridazine cores (target compound) balance planarity and metabolic stability.
- Substituents :
- p-Tolyl : Enhances lipophilicity and membrane penetration vs. pyridinyl or thiazine groups.
- 4-Fluorophenyl : A conserved pharmacophore in TopoII inhibitors; fluorine’s electronegativity may strengthen target binding.
- Thioacetamide Bridge : Critical for sulfur-mediated interactions (e.g., covalent binding or hydrogen bonding) .
Data Table: Key Comparisons
Biological Activity
N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a pyridazinone moiety, which are known for their diverse biological activities. The presence of the 4-fluorophenyl group is significant as fluorine atoms can enhance the lipophilicity and metabolic stability of organic compounds.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown promising results in inhibiting bacterial growth with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 400 μg/mL against various strains such as E. coli and S. aureus .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies on related triazole derivatives have demonstrated significant cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound exhibited IC50 values as low as 0.83 μM against A549 cells . This indicates a robust potential for the tested compound in cancer therapy.
Immunomodulatory Effects
Recent investigations into triazole derivatives have revealed their ability to modulate immune responses. Compounds have been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The most effective derivatives inhibited TNF-α production by approximately 44–60%, suggesting that this compound may possess immunosuppressive properties .
Table: Summary of Biological Activities
Case Study: Triazole Derivatives
A study evaluated various triazole derivatives for their biological activities and found that those with specific substitutions showed enhanced efficacy against tumor cells and bacterial strains. The findings suggest that modifications in the chemical structure can lead to significant improvements in biological activity.
Q & A
Q. What are the key synthetic steps and characterization methods for N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
The synthesis involves:
- Condensation : Reacting 6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with 2-chloro-N-(4-fluorophenyl)acetamide in DMF under reflux, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
- Characterization :
- NMR (¹H/¹³C) confirms substituent integration and connectivity.
- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peak at m/z 435.1) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.2 ppm) .
- ¹³C NMR : Detects carbonyl (C=O, ~168 ppm) and triazole-pyridazine carbons .
- High-resolution MS : Confirms molecular formula (e.g., C₂₂H₁₇F₃N₅OS) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Solvent optimization : Replace DMF with DMSO to enhance solubility of hydrophobic intermediates .
- Catalyst screening : Test bases like DBU for improved cyclization efficiency .
- Temperature control : Lower reaction temperature (60°C) reduces side-product formation .
- Real-time monitoring : Use TLC with UV detection to track reaction progression .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., p-tolyl vs. 4-fluorophenyl) to assess impact on enzyme inhibition .
- Crystallographic analysis : Resolve binding modes via X-ray diffraction of compound-enzyme complexes .
- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What methodologies elucidate the compound’s mechanism of action in kinase inhibition?
- Kinetic assays : Measure inhibition constants (Kᵢ) using ADP-Glo™ kinase assays .
- Molecular docking : Simulate binding to ATP pockets (e.g., EGFR tyrosine kinase) using AutoDock Vina .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in cancer cell lines .
Q. How can the pharmacokinetic profile of this compound be improved for in vivo studies?
- Prodrug derivatization : Introduce PEGylated thioacetamide groups to enhance solubility .
- Metabolic stability tests : Use liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) .
- HPLC-MS/MS : Quantify plasma half-life (t₁/₂) in rodent models .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
